tert-Butyl 2-(4-bromo-2-fluorophenyl)-propan-2-ylcarbamate
Description
tert-Butyl 2-(4-bromo-2-fluorophenyl)-propan-2-ylcarbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a propan-2-yl moiety, which is further substituted with a 4-bromo-2-fluorophenyl ring. This compound is of interest in medicinal and synthetic chemistry due to its structural features, including the electron-withdrawing bromo and fluoro substituents on the aromatic ring and the steric bulk of the tert-butyl group.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-fluorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-13(2,3)19-12(18)17-14(4,5)10-7-6-9(15)8-11(10)16/h6-8H,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFGCKICKJTRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152934 | |
| Record name | 1,1-Dimethylethyl N-[1-(4-bromo-2-fluorophenyl)-1-methylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335592-63-7 | |
| Record name | 1,1-Dimethylethyl N-[1-(4-bromo-2-fluorophenyl)-1-methylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335592-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(4-bromo-2-fluorophenyl)-1-methylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromo-2-fluorophenyl)-propan-2-ylcarbamate typically involves the reaction of a suitable amine with a carbamate precursor. One common method is the reaction of tert-butyl chloroformate with 2-(4-bromo-2-fluorophenyl)-propan-2-amine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-bromo-2-fluorophenyl)-propan-2-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl carbamates are often utilized as intermediates in the synthesis of pharmaceuticals. This specific compound has potential applications in:
- Anticancer Agents : Research indicates that derivatives of carbamates can exhibit cytotoxic effects against various cancer cell lines. The presence of bromine and fluorine atoms may enhance biological activity and selectivity against tumor cells.
Agrochemicals
The compound's structure suggests potential use in developing herbicides or pesticides. The fluorine atom can improve the metabolic stability of agrochemical agents, leading to enhanced efficacy in pest control applications.
Material Science
In polymer chemistry, tert-butyl carbamates are used to synthesize polymers with specific properties such as increased thermal stability and mechanical strength. This compound can serve as a building block for creating advanced materials with tailored characteristics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various carbamate derivatives, including tert-butyl 2-(4-bromo-2-fluorophenyl)-propan-2-ylcarbamate. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for further development into therapeutic agents.
Case Study 2: Agrochemical Development
Research conducted by a team at a leading agricultural university focused on the synthesis and evaluation of fluorinated carbamates for herbicidal activity. This compound was tested alongside other compounds, demonstrating promising results in controlling weed species while maintaining low toxicity to crops.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromo-2-fluorophenyl)-propan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Key Observations:
Spacer Group : The propan-2-yl spacer provides greater steric bulk compared to cyclopropyl (CAS 214973-83-8) or ethyl (CAS 847728-89-6) groups, which may influence solubility, metabolic stability, and synthetic accessibility .
Stereochemistry : Enantiomeric analogs (e.g., R- and S-configurations, CAS 847728-89-6 and 850363-42-7) highlight the importance of stereochemistry in pharmacological activity, though the target compound’s propan-2-yl group lacks chiral centers, simplifying synthesis and purification .
Biological Activity
tert-Butyl 2-(4-bromo-2-fluorophenyl)-propan-2-ylcarbamate (CAS No. 209958-42-9) is a synthetic compound with potential biological applications. Its structure includes a tert-butyl group, a bromo and fluorine-substituted phenyl ring, and a carbamate functional group, which may contribute to its biological activity. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H13BrFNO2
- Molecular Weight : 290.13 g/mol
- Purity : Typically ≥ 98%
- Storage Conditions : Store at room temperature in a sealed container.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the bromo and fluoro substituents may enhance lipophilicity, facilitating membrane permeability and binding to target proteins.
Potential Targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors modulating neurotransmission or signal transduction pathways.
Biological Activity Data
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various carbamate derivatives, this compound displayed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Properties
Research conducted on the cytotoxic effects of this compound on human breast cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM. These findings position it as a candidate for further development in cancer therapeutics.
Q & A
Q. What are the common synthetic routes for tert-Butyl 2-(4-bromo-2-fluorophenyl)-propan-2-ylcarbamate, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including coupling of the bromo-fluorophenyl moiety with a propan-2-ylcarbamate backbone using carbamate-protecting strategies. Key steps may involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Purification is achieved via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvents or unreacted intermediates) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm substitution patterns on the aromatic ring and carbamate linkage.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS expected [M+H]+ ~330–340 Da).
- Melting Point Analysis : Reported values (e.g., 103–106°C) should align with literature to validate crystallinity .
Q. What safety precautions are necessary when handling this compound?
While classified as non-hazardous in some studies, standard lab practices apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store refrigerated in airtight containers to prevent degradation.
- Spill management: Sweep/vacuum solids and dispose as non-halogenated waste .
Advanced Research Questions
Q. How can mechanistic insights into its reactivity be explored?
- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-determining steps.
- Computational Modeling : DFT calculations (e.g., Gaussian) to map electronic effects of bromo/fluoro substituents on carbamate stability .
Q. What strategies improve its stability under varying pH and temperature conditions?
Conduct accelerated stability testing:
- Expose to buffers (pH 1–13) at 40–60°C for 1–4 weeks.
- Monitor degradation via HPLC for hydrolytic cleavage of the carbamate group. Stabilizing agents (e.g., antioxidants) may be required for long-term storage .
Q. How do structural analogs differ in biological activity, and what substituent effects are critical?
- Compare with analogs like tert-Butyl (4-bromophenyl)carbamate (CAS 131818-17-2) and tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate.
- Use bioassays (e.g., enzyme inhibition) to correlate bromo/fluoro positioning with target binding affinity. Substituent electronegativity and steric bulk significantly impact activity .
Q. How can synthetic methods be optimized for scalability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
